An In-depth Technical Guide to tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate: Properties, Synthesis, and Applications
An In-depth Technical Guide to tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. As a key building block in modern organic synthesis, particularly within the realm of drug discovery and development, this N-Boc-protected amino aldehyde offers significant potential for the construction of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and utilization of this versatile compound.
Introduction and Significance
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, also known by its synonym N-Boc-3-amino-5-methylhexanal, belongs to the class of N-Boc protected γ-amino aldehydes. The tert-butyloxycarbonyl (Boc) protecting group is of paramount importance in contemporary organic synthesis, enabling the selective manipulation of functional groups in complex molecules.[1][2] By masking the nucleophilic amine, the Boc group allows for a wide range of chemical transformations to be carried out on the aldehyde functionality without undesired side reactions.[1][2] The stability of the Boc group under basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, provides a robust and orthogonal protection strategy that is fundamental to multi-step syntheses, including solid-phase peptide synthesis.[3][4]
The inherent reactivity of the aldehyde group makes N-Boc protected amino aldehydes valuable synthons for the introduction of aminoalkyl fragments in the synthesis of peptidomimetics, heterocyclic compounds, and other biologically active molecules.[5][6] The specific structure of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, with its isobutyl side chain, offers a lipophilic moiety that can be exploited in the design of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate are summarized below. It is important to note that while some properties are reported in chemical databases, specific experimental data such as melting and boiling points are not widely available. In such cases, predicted values and data from structurally similar compounds are provided for guidance.
Molecular Structure
The molecular structure of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is depicted in the following diagram:
Caption: 2D structure of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1335042-18-6 | [1][7][8] |
| Molecular Formula | C₁₂H₂₃NO₃ | [8] |
| Molecular Weight | 229.32 g/mol | [8] |
| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | Inferred from similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol.[9] | Inferred from similar compounds |
| InChI Key | PXSPQTFERASGAD-UHFFFAOYSA-N | [7] |
Synthesis and Purification
Proposed Synthetic Workflow
The following workflow outlines a logical and experimentally sound approach for the synthesis of the target compound, starting from the commercially available (S)-3-(Boc-amino)-5-methylhexanoic acid.[10]
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Weinreb Amide Formation
-
To a solution of (S)-3-(Boc-amino)-5-methylhexanoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere (e.g., argon), add N-methylmorpholine (NMM) (1.1 eq.).
-
Slowly add isobutyl chloroformate (1.1 eq.) and stir the reaction mixture at -15 °C for 30 minutes.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and NMM (1.2 eq.) in a minimal amount of water and THF.
-
Add the N,O-dimethylhydroxylamine solution to the reaction mixture and allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Weinreb amide.
Step 2: Reduction to the Aldehyde
-
Dissolve the crude Weinreb amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) or diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction at -78 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate as a purified compound.
Chemical Reactivity and Stability
The chemical behavior of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is dictated by the two primary functional groups: the N-Boc protecting group and the aldehyde.
-
N-Boc Group: This group is stable to a wide range of nucleophiles and basic conditions.[1] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent, to yield the corresponding primary amine.[1]
-
Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, Wittig reactions, and aldol condensations. It is also prone to oxidation to the corresponding carboxylic acid.
Due to the reactive nature of the aldehyde, the compound should be stored under an inert atmosphere at low temperatures to prevent degradation.[2]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
δ ~9.7 ppm (t, 1H): Aldehyde proton.
-
δ ~4.5-5.5 ppm (br s, 1H): NH proton of the carbamate.
-
δ ~3.8-4.2 ppm (m, 1H): CH proton at the 3-position.
-
δ ~2.4-2.6 ppm (m, 2H): CH₂ protons at the 2-position.
-
δ ~1.4-1.8 ppm (m, 3H): CH₂ protons at the 4-position and CH proton at the 5-position.
-
δ 1.45 ppm (s, 9H): Protons of the tert-butyl group.
-
δ ~0.9 ppm (d, 6H): Methyl protons of the isobutyl group.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
δ ~202 ppm: Aldehyde carbonyl carbon.
-
δ ~156 ppm: Carbamate carbonyl carbon.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~50-55 ppm: CH carbon at the 3-position.
-
δ ~40-45 ppm: CH₂ carbon at the 2-position.
-
δ ~35-40 ppm: CH₂ carbon at the 4-position.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
δ ~25 ppm: CH carbon at the 5-position.
-
δ ~22 ppm: Methyl carbons of the isobutyl group.
Note: The predicted chemical shifts are based on the analysis of structurally similar N-Boc protected amino aldehydes and general principles of NMR spectroscopy.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
-
~3340 cm⁻¹ (N-H stretch): Carbamate N-H stretching vibration.
-
~2960 cm⁻¹ (C-H stretch): Alkyl C-H stretching vibrations.
-
~2720 and ~2820 cm⁻¹ (C-H stretch): Characteristic C-H stretching of the aldehyde proton.
-
~1710 cm⁻¹ (C=O stretch): Aldehyde carbonyl stretching vibration.
-
~1685 cm⁻¹ (C=O stretch): Carbamate carbonyl stretching vibration.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 230.17.
Applications in Drug Development
N-Boc protected amino aldehydes are valuable intermediates in the synthesis of a wide array of pharmaceutical agents. Their ability to participate in reactions that form new carbon-carbon and carbon-nitrogen bonds makes them ideal for building molecular complexity.[13][14]
Peptidomimetics
The aldehyde functionality can be used in reductive amination reactions to form peptide bonds or to introduce modifications to peptide backbones, leading to the synthesis of peptidomimetics with improved stability and bioavailability.
Synthesis of Heterocyclic Compounds
The compound can serve as a precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many drug molecules.
Asymmetric Synthesis
As a chiral building block, enantiomerically pure tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate can be used to introduce stereocenters into target molecules with high diastereoselectivity.
Safety and Handling
Based on the available hazard classifications, tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause drowsiness or dizziness (H336).[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, an inert atmosphere and refrigeration are recommended.
Conclusion
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its N-Boc protecting group allows for selective chemical transformations, making it an ideal intermediate for the construction of complex and biologically active molecules. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and key considerations for its handling and application, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.
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